Bhq-1 nhs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

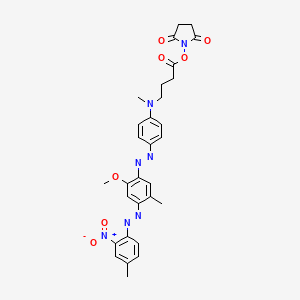

BHQ-1 NHS: (Black Hole Quencher-1 N-hydroxysuccinimide ester) is a dark quencher extensively used in molecular biology and biochemistry. It is a non-fluorescent chromophore that absorbs light energy and dissipates it as heat, making it ideal for applications in Fluorescence Resonance Energy Transfer (FRET) DNA detection probes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: BHQ-1 NHS is synthesized by reacting BHQ-1 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: BHQ-1 NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, peptides, and oligonucleotides .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), coupling agents (e.g., DCC).

Conditions: The reaction typically occurs at pH 7-9 and room temperature.

Major Products: The major product of the reaction between this compound and a primary amine is a BHQ-1-labeled biomolecule, such as a BHQ-1-labeled protein or oligonucleotide .

Applications De Recherche Scientifique

Chemistry: BHQ-1 NHS is used in the synthesis of FRET probes for detecting nucleic acids. It is also employed in the development of molecular beacons and TaqMan probes for real-time PCR assays .

Biology: In biological research, this compound is used to label proteins and peptides for studying protein-protein interactions, enzyme kinetics, and cellular localization .

Medicine: this compound is utilized in diagnostic assays for detecting genetic mutations, infectious diseases, and cancer biomarkers. It is also used in the development of therapeutic agents and drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of diagnostic kits, biosensors, and high-throughput screening assays .

Mécanisme D'action

BHQ-1 NHS exerts its effects through a combination of FRET and static quenching mechanisms. In FRET, the excited fluorophore (donor) transfers energy to the BHQ-1 (acceptor) when they are in close proximity, resulting in the quenching of fluorescence. In static quenching, the fluorophore and BHQ-1 form a non-fluorescent intramolecular dimer . The molecular targets of this compound are primarily the primary amines in proteins, peptides, and oligonucleotides .

Comparaison Avec Des Composés Similaires

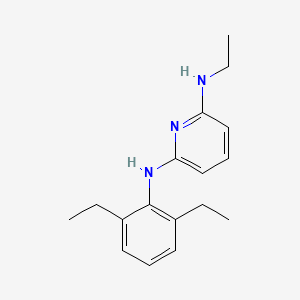

BHQ-2 NHS: Another dark quencher with a broader quenching range (550-650 nm) compared to BHQ-1 NHS (480-580 nm).

Dabcyl: A dark quencher with a quenching range of 380-530 nm, often used in FRET applications.

BBQ-650 NHS: A dark quencher with a quenching range of 550-750 nm, suitable for applications requiring longer wavelength quenching.

Uniqueness of this compound: this compound is unique due to its high quenching efficiency, broad quenching range, and compatibility with a wide variety of fluorophores. It is particularly effective in applications requiring low background fluorescence and high signal-to-noise ratios .

Propriétés

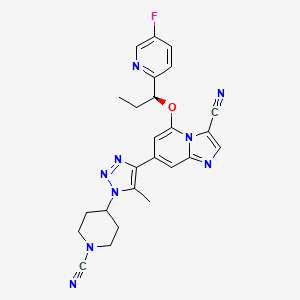

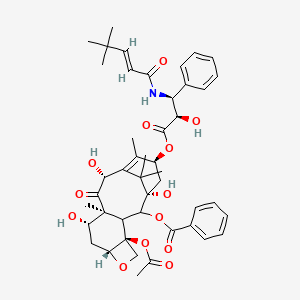

Formule moléculaire |

C30H31N7O7 |

|---|---|

Poids moléculaire |

601.6 g/mol |

Nom IUPAC |

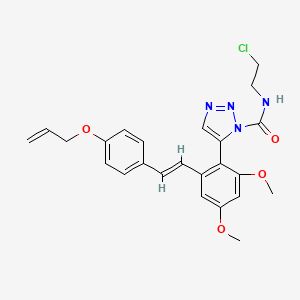

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

InChI |

InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3 |

Clé InChI |

QIDPAHFSJZFKAW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)

![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)

![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)